N-(2,2,2-trifluoroethyl)pyridin-4-amine
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Overview
Description
N-(2,2,2-trifluoroethyl)pyridin-4-amine is a useful research compound. Its molecular formula is C7H7F3N2 and its molecular weight is 176.142. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Trifluoroethylated Salts
N-(2,2,2-trifluoroethyl)pyridin-4-amine is used in the synthesis of various 2,2,2-trifluoroethyl onium triflates. These triflates are produced by treating tertiary amines, pyridines, quinoline, and other compounds with (2,2,2-trifluoroethyl)phenyliodonium triflate. This synthesis has applications in producing trifluoromethylated olefins and related compounds (Umemoto & Gotoh, 1991).
N-Protection of Amines
A green and efficient method for the N-tert-butoxycarbonylation of amines using pyridinium 2,2,2-trifluoroacetate ([Py][OTf]) has been developed. This method, which is catalyzed by [Py][OTf], demonstrates the utility of this compound in the protection of amines, showcasing its application in organic synthesis (Karimian & Tajik, 2014).
2-Amination of Pyridines and Quinolines
This compound is involved in the 2-amination of pyridines and quinolines. This process converts pyridine N-oxides to 2-aminopyridines and is significant for the synthesis of aminated aromatic compounds, providing a general and efficient method for this transformation (Yin et al., 2007).
Tautomerism and Electron Distribution Studies
The compound is also a subject of quantum chemical analysis, which reveals various isomeric structures and tautomeric forms. This research is pivotal in understanding the electron distribution, tautomeric preferences, and protonation energy of compounds containing this compound (Bhatia, Malkhede, & Bharatam, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of N-(2,2,2-trifluoroethyl)pyridin-4-amine Similar compounds have been known to target mitochondrial respiration .
Mode of Action
The specific mode of action of This compound It’s worth noting that compounds with similar structures have been found to inhibit mitochondrial respiration by interrupting the mitochondrial electron transport .
Biochemical Pathways
The biochemical pathways affected by This compound Based on the mode of action, it can be inferred that it may affect the electron transport chain in the mitochondria .
Result of Action
The molecular and cellular effects of This compound Based on its potential mode of action, it could potentially disrupt mitochondrial function, leading to a decrease in atp production .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidin-4-amine derivatives, which contain a similar pyridin-4-amine moiety, can act as mitochondrial respiration inhibitors by interrupting the mitochondrial electron transport via inhibition of NADH: ubiquinone oxidoreductase (complex I) .
Molecular Mechanism
Compounds with a similar pyridin-4-amine moiety have been found to inhibit mitochondrial respiration by interrupting the mitochondrial electron transport chain .
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-1-3-11-4-2-6/h1-4H,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKVLFRRTNWHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.